molecular formula C9H13ClFNO2 B13632316 1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride

1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride

Cat. No.: B13632316
M. Wt: 221.65 g/mol
InChI Key: NARXUNIPEJKBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is a fluorinated aromatic amine derivative characterized by a methanamine group attached to a 2-fluoro-3,4-dimethoxyphenyl ring. The fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions likely influence its electronic profile, solubility, and receptor-binding affinity compared to non-fluorinated or differently substituted analogs .

Properties

Molecular Formula

C9H13ClFNO2

Molecular Weight

221.65 g/mol

IUPAC Name

(2-fluoro-3,4-dimethoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H12FNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H

InChI Key

NARXUNIPEJKBTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN)F)OC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions:

Scientific Research Applications

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.

    Industry: It is used in the production of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Chloro vs. Hydroxy Groups

a) 2-Chloro-3,4-dimethoxyphenylmethanamine Hydrochloride (CAS: 2504202-01-9)
  • Structural Differences : The chlorine atom at the 2-position replaces fluorine.
  • Molecular Formula: C₉H₁₃Cl₂NO₂ (vs. C₉H₁₃FClNO₂ for the target compound).
b) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS: 62-31-7)
  • Structural Differences : Replaces methoxy groups with hydroxyls and lacks fluorine.
  • Molecular Formula: C₈H₁₂ClNO₂.
  • Key Properties: Hydroxyl groups enhance hydrophilicity and enable hydrogen bonding, critical for dopamine’s neurotransmitter activity.

Positional Isomerism and Ring Modifications

a) (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride
  • Structural Differences : Features a chiral ethylamine group instead of methanamine and lacks fluorine.
  • Molecular Formula: C₁₀H₁₆ClNO₂.
  • Key Properties : The ethylamine chain and stereochemistry may enhance selectivity for adrenergic or serotonergic receptors, differing from the target compound’s simpler methanamine structure .
b) [3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride (CAS: 1803561-34-3)
  • Structural Differences : Incorporates a dihydrooxazole ring fused to a dimethylphenyl group.
  • Molecular Formula : C₁₂H₁₇ClN₂O.

Cyclopropane and Trifluoromethyl Derivatives

a) [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)
  • Structural Differences : Replaces the fluorophenyl group with a trifluoromethyl-substituted cyclopropane.
  • Molecular Formula : C₅H₉ClF₃N.
b) 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine Hydrochloride (Compound 39)
  • Structural Differences: Combines a cyclopropane ring with a quinoline group.
  • Molecular Formula : C₂₁H₂₄ClFN₂O.
  • Key Properties: The extended aromatic system (quinoline) and cyclopropane may confer selectivity for serotonin receptors, as noted in antipsychotic drug research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine HCl C₉H₁₃FClNO₂ 221.66 2-F, 3,4-OCH₃ Neuropharmacology, Drug Discovery Inferred
2-Chloro-3,4-dimethoxyphenylmethanamine HCl C₉H₁₃Cl₂NO₂ 238.11 2-Cl, 3,4-OCH₃ Receptor Modulation
Dopamine HCl C₈H₁₂ClNO₂ 189.64 3,4-OH, ethylamine Neurotransmitter Replacement
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N 175.58 CF₃-cyclopropane CNS Drug Development
Compound 39 (Quinoline derivative) C₂₁H₂₄ClFN₂O 391.88 Cyclopropane, quinoline Antipsychotic Agents

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in the target compound may enhance metabolic stability and binding affinity compared to chlorine or hydroxyl analogs, as suggested by density-functional thermochemistry studies .
  • Safety Profiles : Compounds like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine lack thorough toxicological data, emphasizing the need for rigorous safety assessments in structurally related amines .
  • Synthetic Strategies : Reductive amination methods (e.g., NaBH(OAc)₃) used for cyclopropane derivatives could be adapted for the target compound’s synthesis.

Biological Activity

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClFNO2
  • Molecular Weight : 233.69 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this compound)

The biological activity of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models by enhancing serotonin levels.
  • Antitumor Activity : In vitro studies have shown that it can inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantEnhances serotonin levels in animal models
AntitumorInhibits growth of cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Table 2: Case Studies on Antitumor Activity

Study ReferenceCell Line TestedIC50 Value (µM)Observations
MCF-7 (Breast Cancer)15.6Induced apoptosis via caspase activation
A549 (Lung Cancer)12.3Significant growth inhibition
U-937 (Leukemia)10.5Increased p53 expression

Case Studies and Research Findings

  • Antidepressant Effects : A study conducted on rodents demonstrated that administration of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride resulted in a significant reduction in depressive-like behaviors. This was measured using the forced swim test and tail suspension test, which are standard models for evaluating antidepressant activity.
  • Antitumor Activity : In vitro assays showed that the compound exhibited potent cytotoxic effects against several cancer cell lines. For example, in MCF-7 breast cancer cells, the compound induced apoptosis through the activation of caspase pathways, leading to cell death.
  • Neuroprotective Effects : Research highlighted the ability of this compound to mitigate oxidative damage in neuronal cells. It was shown to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.